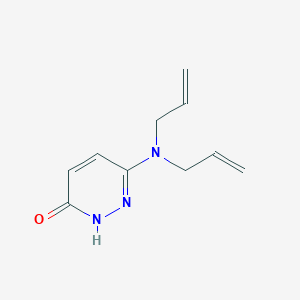

6-(Diallylamino)pyridazin-3-ol

Description

6-(Diallylamino)pyridazin-3-ol (CAS: 2098019-15-7) is a pyridazine derivative characterized by a hydroxyl group at the 3-position and a diallylamino substituent at the 6-position. Its molecular formula is C₉H₁₃N₃O (molecular weight: 179.22 g/mol). This compound is commercially available through specialized suppliers , though its applications remain understudied compared to analogs.

Properties

IUPAC Name |

3-[bis(prop-2-enyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h3-6H,1-2,7-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSFTMQQKCIMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Diallylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 6-(Diallylamino)pyridazin-3-ol can form complexes with metal ions, which can further modulate its biochemical activity.

Cellular Effects

The effects of 6-(Diallylamino)pyridazin-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as p53 and NF-κB, 6-(Diallylamino)pyridazin-3-ol can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, 6-(Diallylamino)pyridazin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, through intercalation and groove binding. This binding can inhibit the replication and transcription processes, leading to reduced gene expression and cell proliferation. Additionally, 6-(Diallylamino)pyridazin-3-ol can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Diallylamino)pyridazin-3-ol have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to 6-(Diallylamino)pyridazin-3-ol can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and stress response proteins. These changes can alter the cellular effects of the compound over time, potentially reducing its efficacy in long-term treatments.

Dosage Effects in Animal Models

The effects of 6-(Diallylamino)pyridazin-3-ol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, 6-(Diallylamino)pyridazin-3-ol can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

6-(Diallylamino)pyridazin-3-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage. Additionally, 6-(Diallylamino)pyridazin-3-ol can influence metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase.

Transport and Distribution

The transport and distribution of 6-(Diallylamino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and can bind to plasma proteins, such as albumin, for distribution throughout the body. This binding can affect the localization and accumulation of 6-(Diallylamino)pyridazin-3-ol in specific tissues, influencing its overall bioavailability and efficacy.

Subcellular Localization

6-(Diallylamino)pyridazin-3-ol is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Its localization is influenced by specific targeting signals and post-translational modifications, such as phosphorylation and ubiquitination. The subcellular localization of 6-(Diallylamino)pyridazin-3-ol can affect its activity and function, as it can interact with different biomolecules in distinct cellular compartments.

Biological Activity

6-(Diallylamino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities. Pyridazine compounds are known for their diverse pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of 6-(Diallylamino)pyridazin-3-ol, highlighting its mechanisms of action, biochemical pathways, and therapeutic applications.

Chemical Structure and Properties

6-(Diallylamino)pyridazin-3-ol features a pyridazine ring substituted with a diallylamino group. The presence of nitrogen atoms in the ring structure contributes to its reactivity and interaction with various biological targets.

The biological activity of 6-(Diallylamino)pyridazin-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It has been shown to modulate several biochemical pathways, leading to various pharmacological effects:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have indicated that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anticancer Properties : Research has demonstrated that 6-(Diallylamino)pyridazin-3-ol can induce apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against several cancer cell lines, including breast and lung cancer.

- Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

Biochemical Pathways

6-(Diallylamino)pyridazin-3-ol influences several key biochemical pathways:

| Pathway | Effect |

|---|---|

| Cell Cycle Regulation | Induces cell cycle arrest in cancer cells |

| Apoptosis | Activates caspases leading to programmed cell death |

| Inflammatory Response | Modulates cytokine production |

| Metabolic Pathways | Affects glucose metabolism in cells |

Case Studies

- Antibacterial Activity : A study published in a peer-reviewed journal assessed the antibacterial efficacy of 6-(Diallylamino)pyridazin-3-ol against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity .

- Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells revealed that treatment with 6-(Diallylamino)pyridazin-3-ol resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathway activation .

- Anti-inflammatory Potential : Research conducted on LPS-induced RAW 264.7 macrophages showed that 6-(Diallylamino)pyridazin-3-ol significantly reduced the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of 6-(Diallylamino)pyridazin-3-ol is crucial for understanding its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues with a preference for liver and kidneys.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The diallylamino group enhances solubility in polar organic solvents compared to the cyclohexylamino analog, which is more hydrophobic. The thiazolyl derivative’s LogD (1.65 at pH 5.5) suggests moderate lipophilicity, suitable for biological membrane penetration .

- Reactivity: Allyl groups in 6-(Diallylamino)pyridazin-3-ol may undergo addition or polymerization reactions, whereas the cyclohexylamino group offers stability. The thiazolyl substituent enables π-π stacking and hydrogen bonding .

Commercial Availability

- 6-(Diallylamino)pyridazin-3-ol: Available from one supplier, reflecting niche research interest .

- Cyclohexylamino analog: Stocked by suppliers (e.g., AU67902), priced at $8–$11 per gram .

Preparation Methods

General Synthetic Strategies for Pyridazin-3-ol Derivatives

Pyridazin-3-ol compounds are commonly synthesized by functionalizing pyridazine cores through nucleophilic substitution, condensation, or substitution reactions involving hydrazine derivatives, halogenated pyridazines, and amines.

- Starting materials often include halogenated pyridazines such as 3-chloropyridazin-6-amine derivatives or 3-chloro-6-substituted pyridazines.

- Nucleophilic substitution at the 6-position with amines is a frequent approach to introduce amino substituents.

- Hydroxy group at the 3-position can be introduced or revealed by hydrolysis of halogen substituents or via tautomeric equilibria of pyridazin-3-ones and pyridazin-3-ols.

These strategies are supported by the synthesis of related compounds like 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, which was prepared by reacting 3-chloro-6-substituted pyridazines with acetic acid or amines under controlled conditions.

Representative Synthesis Workflow (Inferred)

Data Table: Summary of Analogous Pyridazin-3-ol Derivative Syntheses

Research Findings and Notes

- The nucleophilic substitution of halogenated pyridazines with amines is a reliable method to introduce amino substituents at the 6-position.

- The hydroxy group at the 3-position can be introduced by hydrolysis of the 3-chloro substituent or by tautomerization from pyridazin-3-one intermediates.

- The diallylamino group is best introduced via nucleophilic substitution using diallylamine or diallyl halides.

- Reaction conditions typically involve polar aprotic solvents (DMF, acetone), low to moderate temperatures (0–70 °C), and neutral to slightly basic pH during workup.

- Yields for analogous pyridazin-3-ol derivatives range from 40% to 85% depending on substituents and reaction conditions.

- Purification usually involves filtration, washing, and drying of precipitated solids.

- No direct synthesis of 6-(Diallylamino)pyridazin-3-ol was found, but the above methods and analogies provide a robust basis for its preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.